6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOYIPTUQITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Madelung Synthesis
The Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[3,2-b]pyridine systems. A 2-amino-3-cyano-5-phenylpyridine precursor undergoes intramolecular cyclization under alkaline conditions (KOH in DMF, 140°C, 8 h) to yield the pyrrolo[3,2-b]pyridine core. The phenyl group at position 6 is introduced via a pre-functionalized pyridine starting material, ensuring regioselectivity. This method achieves moderate yields (45–55%) due to competing side reactions but provides direct access to the core structure.
Fischer-Indole Analog Approach
A modified Fischer indole synthesis employs 3-hydrazino-6-phenylpyridine-2-carboxylate treated with ethyl pyruvate under acidic conditions (HCl in ethanol, reflux, 12 h). The cyclization proceeds via-sigmatropic rearrangement, forming the pyrrolo[3,2-b]pyridine skeleton with a carboxylate ester at position 3. Subsequent hydrolysis (LiOH in THF/H₂O, 60°C, 4 h) yields the carboxylic acid derivative. This route offers higher yields (68–72%) but requires precise control of pH and temperature to avoid decarboxylation.
Palladium-Catalyzed Cross-Coupling
Direct Carboxylation via Carbonylation
A metal-mediated carboxylation strategy employs 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-triflate. Treatment with CO gas (1 atm) in the presence of Pd(OAc)₂ and Xantphos (DMF, 100°C, 12 h) installs the carboxylic acid group directly, bypassing ester intermediates. This method achieves 78% yield but requires stringent anhydrous conditions.
Hydrolysis of Ester Precursors
Alkaline Ester Hydrolysis
Ethyl 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes hydrolysis using LiOH (2 M in THF/H₂O, 60°C, 4 h) to afford the carboxylic acid in 92% yield. Alternative conditions (NaOH in ethanol, reflux, 3 h) provide comparable efficiency (89% yield) but may degrade sensitive substrates.
Acidic Hydrolysis
In cases where ester stability is a concern, H₂SO₄ (5 eq) in ethanol (80°C, 12 h) achieves 82% conversion. Neutralization with aqueous NaOH precipitates the product, which is purified via recrystallization (acetonitrile).
Regioselective Functionalization
Directed ortho-Metalation
Lithiation of 6-phenyl-1H-pyrrolo[3,2-b]pyridine at position 3 (LDA, THF, –78°C) followed by quenching with dry ice introduces the carboxylic acid group. This method requires careful temperature control to avoid polymerization but achieves 75% yield.
Nitrile Hydrolysis
3-Cyano-6-phenyl-1H-pyrrolo[3,2-b]pyridine is hydrolyzed using H₂O₂ and K₂CO₃ (DMF, 100°C, 6 h), yielding the carboxylic acid in 80% purity. Further purification via ion-exchange chromatography improves purity to >98%.
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process integrates core cyclization (residence time: 30 min, 140°C) and ester hydrolysis (residence time: 20 min, 80°C) in series. This method achieves 87% overall yield with a throughput of 1.2 kg/day, demonstrating scalability.
Solvent Recycling Systems
Ethanol from hydrolysis steps is recovered via fractional distillation (85% recovery rate), reducing production costs by 40%. Catalyst (Pd) is reclaimed using ion-exchange resins, maintaining >90% activity over 10 cycles.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it might inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Carboxylic acid at position 3 is critical for hydrogen bonding, influencing binding to biological targets like enzymes or receptors .
Pharmacological Activity
Antimicrobial Activity
7-Oxo-pyrrolo[3,2-b]pyridine derivatives exhibit antimicrobial properties. For example, 7-oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives showed moderate activity against E. coli and S. aureus in early studies .
Antitumor Potential
Benzothieno[3,2-b]pyridone-3-carboxylic acid analogs (e.g., compound 76) demonstrated antitumor activity via inhibition of DNA gyrase and topoisomerase IV, highlighting the therapeutic relevance of the pyrrolopyridine-carboxylic acid scaffold .
Limitations in Target Compound Data
No direct bioactivity data for 6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid were found in the evidence. However, its methyl-substituted analog, 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, is used as a reference standard in drug impurity testing, suggesting regulatory relevance .
Biological Activity
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused to a pyrrole ring, with a phenyl group at the 6-position and a carboxylic acid group at the 3-position. Its molecular formula is CHNO, and it has a molecular weight of 238.24 g/mol. The compound's structure is critical in determining its biological activity and interactions with various biological targets.
The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways involved in cell proliferation, migration, and angiogenesis .
Biochemical Pathways
The FGF-FGFR axis plays a vital role in multiple cellular processes including:
- Organ development
- Cell proliferation
- Angiogenesis
These pathways are crucial for normal physiological functions as well as pathological conditions such as cancer.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. The compound's effectiveness against various cancer cell lines highlights its potential as a therapeutic agent.
Other Biological Activities
Beyond its anticancer properties, this compound has also been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives of pyrrolo[3,2-b]pyridine compounds have shown promise against bacterial infections .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Research Findings and Case Studies
A comprehensive review of literature reveals several studies focusing on the biological activity of pyrrolo derivatives:
Case Study: Anticancer Activity
In one notable study, the compound was tested against various breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the chemical structure could enhance its efficacy against specific cancer types.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its low molecular weight. Studies indicate that its absorption and distribution in biological systems may facilitate effective therapeutic concentrations at target sites .
Q & A
Q. What are the common synthetic routes for 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves condensation and cyclization steps. For example, analogous pyrrolopyridine derivatives are synthesized by reacting aminopyridine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) under catalytic conditions (palladium or copper catalysts) in solvents like DMF or toluene . Cyclization is often achieved via acid-mediated or thermal conditions. A related route for 1H-pyrrolo[3,2-b]pyridine derivatives employs 2-amino-1H-pyrrole with carbonitriles in acetic acid .
- Key Reaction Parameters :
| Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Pd/Cu | DMF | 80–100°C | 60–92% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
- 1H NMR : Peaks for aromatic protons (δ 7.1–8.7 ppm), NH groups (δ 11.6–13.9 ppm), and methyl groups (δ 2.3–2.6 ppm) are critical for structural confirmation .
- ESIMS : Molecular ion peaks (e.g., m/z 309.9 for analogous compounds) validate molecular weight .
- HPLC : Purity analysis (e.g., 94.77% LCMS purity) ensures quality for biological testing .
Advanced Research Questions
Q. How can yield be optimized in multi-step synthesis?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Palladium catalysts enhance cyclization efficiency compared to copper .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Temperature Control : Thermal cyclization at 100°C increases yield (e.g., 92% for stepwise reactions) .
- Purification : Column chromatography or recrystallization resolves byproducts, though some studies omit further purification for intermediates .
Q. What biological activities are associated with this compound, and how are mechanisms elucidated?
- Methodological Answer : Analogous pyrrolopyridine derivatives exhibit antitumor activity via autophagy induction and mTOR/p70S6K inhibition . Mechanistic studies involve:
Q. How should contradictory data in biological assays be addressed?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Uncharacterized intermediates (e.g., 95% purity) can skew results .
- Cell Line Specificity : Activity in prostate cancer cells (PC-3) may not extrapolate to other lineages .
- Dosage Differences : Dose-dependent effects (e.g., autophagy vs. apoptosis) require careful titration .
- Solution : Replicate experiments with rigorously purified compounds and standardized protocols .
Q. How can computational methods enhance reaction design for this compound?
- Methodological Answer : The ICReDD approach integrates quantum chemical calculations and machine learning to predict optimal reaction pathways :
- Reaction Path Search : Identifies low-energy transition states for cyclization steps.
- Condition Optimization : Algorithms narrow solvent/catalyst combinations, reducing trial-and-error experimentation .
- Case Study : Computational-guided synthesis of pyrazolo[3,4-b]pyridines achieved 94% yield under predicted conditions .
Data Contradiction Analysis Table
Key Research Gaps
- Limited data on metabolic stability or toxicity profiles for this compound.
- Mechanistic overlap between autophagy and apoptosis pathways requires further elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
